molecular formula C26H27NO5 B064653 Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate CAS No. 169453-10-5

Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Cat. No. B064653
M. Wt: 433.5 g/mol
InChI Key: WSLSRJPPWZCWPF-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylases.

Biochemical And Physiological Effects

Studies have shown that Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a promising candidate for further development as an anti-cancer drug.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound has some limitations, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate. One potential direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential drug targets for the development of new anti-cancer drugs.
In conclusion, Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a promising compound with potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. While further research is needed to fully understand its mechanism of action and to identify potential drug targets, the compound's potent anti-cancer activity and low toxicity towards normal cells make it a valuable tool for studying cancer biology and developing new anti-cancer drugs.

Synthesis Methods

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves the reaction of ethyl chloroacetate with N-Boc-protected amino alcohol, followed by the deprotection of the Boc group with TFA and the coupling reaction with benzyl chloroformate. The final product is obtained by the removal of the protecting groups with TFA.

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

169453-10-5

Product Name

Ethyl 2-(((benzyloxy)carbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-phenylmethoxycarbonylamino]acetate

InChI

InChI=1S/C26H27NO5/c1-2-31-23(28)18-27(26(30)32-19-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)25(29)22-16-10-5-11-17-22/h3-17,24-25,29H,2,18-19H2,1H3/t24-,25+/m0/s1

InChI Key

WSLSRJPPWZCWPF-LOSJGSFVSA-N

Isomeric SMILES

CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3

SMILES

CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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